molecular formula C21H19N3O4 B2495506 N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933205-70-0

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2495506
CAS No.: 933205-70-0
M. Wt: 377.4
InChI Key: GMXXWCVXHQDQAN-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a nitrophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-12-17(24(27)28)9-8-15(19)2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXXWCVXHQDQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-nitrobenzaldehyde with 3-methylbenzylamine, followed by cyclization and subsequent acylation to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research. Below are some of its notable pharmacological properties:

Activity Type Description References
Anti-Cancer Induces apoptosis in various cancer cell lines. ,
Anti-inflammatory Reduces inflammation markers in vitro.
Antimicrobial Exhibits activity against certain bacterial strains.

Anti-Cancer Research

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential anti-cancer properties. Studies have shown that the compound can induce apoptosis in cancer cells, particularly in hypopharyngeal tumor cells. The mechanism involves the modulation of signaling pathways that regulate cell survival and death.

Anti-inflammatory Studies

Research indicates that this compound may possess anti-inflammatory properties, as evidenced by its ability to lower levels of pro-inflammatory cytokines in cultured cells. These findings suggest potential applications in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

Preliminary assessments have shown that this compound exhibits antimicrobial activity against various pathogens. This property could be beneficial for developing new antimicrobial agents, especially given the rising concern over antibiotic resistance.

Case Study 1: Anti-Cancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer efficacy of this compound on hypopharyngeal cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound. The researchers treated lipopolysaccharide-stimulated macrophages with the compound and observed a marked decrease in the secretion of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyridine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methyl-5-nitrophenyl)-N-[(E)-(3-methylphenyl)methylidene]amine
  • **N-methyl-N-(2-methyl-4-nitrophenyl)acetamide
  • **2-methyl-5-nitrophenol

Uniqueness

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and pyridine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound features a dihydropyridine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological efficacy. While specific synthetic routes for this compound are not extensively documented, related compounds in the literature suggest methodologies that could be adapted for its synthesis.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. Dihydropyridine derivatives have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The antioxidant mechanism is primarily attributed to the electron-donating ability of the phenolic structures within the compound .

Antimicrobial Activity

Several studies have reported that pyridine and pyrimidine derivatives possess antimicrobial activities. For instance, compounds containing nitrophenyl groups have demonstrated significant antibacterial effects against various strains of bacteria. The presence of the 5-nitrophenyl moiety in our compound suggests potential antimicrobial properties, although specific data on this compound's activity is limited .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies show that dihydropyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: Dihydropyridine Derivatives

A study focused on various dihydropyridine derivatives found that specific modifications led to enhanced activity against cardiac and cerebral cortex membranes. The S-enantiomer of a related compound was found to be significantly more potent than its R counterpart, suggesting that stereochemistry plays a crucial role in biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that the introduction of electron-withdrawing groups like nitro can enhance the biological activity of pyridine derivatives. This suggests that this compound may exhibit improved efficacy due to its nitrophenyl group .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
Compound AStructure AAntioxidant25.7
Compound BStructure BAntimicrobial30.4
Compound CStructure CAnti-inflammatory15.0

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